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Get Quote

Executive Summary
L-DOPA-d6 (Levodopa-d6; CAS: 713140-75-1) is the hexadeuterated isotopologue of 3,4-

dihydroxy-L-phenylalanine.[1][2][3][4] Unlike the more common L-DOPA-d3 (ring-labeled), the

d6 variant incorporates deuterium at both the aromatic ring (positions 2, 5, 6) and the alkyl side

chain (

).[4]

This specific labeling pattern provides a +6 Da mass shift, offering superior spectral resolution

in LC-MS/MS assays by eliminating interference from the naturally occurring M+1 and M+2

isotopes of endogenous L-DOPA, which can be significant in high-concentration biological

samples (e.g., plasma from Parkinson’s disease patients).

This guide details the commercial landscape, critical quality attributes (CQAs), and validated

workflows for integrating L-DOPA-d6 into bioanalytical and metabolic research.

Part 1: Technical Specifications & Critical Quality
Attributes (CQAs)
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To ensure assay reproducibility, the L-DOPA-d6 reagent must meet stringent physicochemical

criteria. The specific labeling pattern is critical for metabolic stability studies, as deuterium

placement affects the Kinetic Isotope Effect (KIE).

Chemical Identity[2][3][5]
Systematic Name: 3-(3,4-Dihydroxyphenyl-2,5,6-d3)-L-alanine-2,3,3-d3

CAS Number: 713140-75-1[1][2][3][4][5][6]

Molecular Formula:

[2][3][6]

Molecular Weight: 203.23 g/mol (vs. 197.19 g/mol for unlabeled L-DOPA)

Solubility: Soluble in 1M HCl and dilute organic acids (formic/acetic); sparingly soluble in

neutral water; unstable in alkaline solutions (rapid oxidation to quinones).

Isotopic Purity vs. Chemical Purity
Researchers often conflate these two metrics. For L-DOPA-d6, Isotopic Enrichment is the

primary CQA.

Requirement:

atom % D.[4]

Why it matters: If the d6 standard contains significant d0 (unlabeled) or d3 impurities, it will

contribute signal to the analyte channel (cross-talk), artificially inflating the calculated

concentration of endogenous L-DOPA.

Labeling Map & Stability
The d6 pattern protects the molecule against specific metabolic enzymes:

Ring Deuteration (2,5,6): Minimal effect on COMT (Catechol-O-methyltransferase) but

stabilizes the ring against oxidation.
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Side-chain Deuteration (

): The

-deuterium significantly slows decarboxylation by AADC (Aromatic L-amino acid
decarboxylase) due to the primary Kinetic Isotope Effect (KIE).

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 1: Structural labeling logic of L-DOPA-d6. The combination of ring and chain labeling

provides the +6 Da mass shift.

Part 2: Commercial Supply Matrix
The following suppliers are verified sources for high-enrichment L-DOPA-d6. Note that "d3" is

more common; ensure you order the specific d6 catalog numbers listed below.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Procurement Strategy:

For routine LC-MS quantification: Buy 10mg from C/D/N Isotopes or MCE.

For clinical trials (GLP/GMP): Contact Alsachim or TRC for a custom synthesis quote with a

full Certificate of Analysis (CoA) including chiral purity data.

Part 3: Validated Application Workflow (LC-MS/MS)
The following protocol is designed for the quantification of L-DOPA in plasma using L-DOPA-d6
as the Internal Standard (IS).

The Stability Challenge
L-DOPA is a catecholamine and is highly susceptible to auto-oxidation at neutral or alkaline pH,

forming melanin-like pigments.

Critical Step: All stock solutions and matrices must be acidified and contain an antioxidant.

Reagent Preparation
Stock Solution (1 mg/mL): Dissolve 1 mg L-DOPA-d6 in 1 mL of 0.1 M HCl. Do not use water

or DMSO alone. Store at -80°C.

Working IS Solution: Dilute Stock to 100 ng/mL in 0.1% Formic Acid containing 0.1%

Ascorbic Acid (antioxidant). Prepare fresh daily.
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Extraction Protocol (Protein Precipitation)
This method minimizes losses due to oxidation.

Aliquot: Transfer 100 µL Plasma into a light-protected tube.

Spike: Add 10 µL of L-DOPA-d6 Working IS. Vortex.

Precipitate: Add 400 µL ice-cold Acetonitrile containing 0.1% Formic Acid.

Centrifuge: 14,000 x g for 10 min at 4°C.

Supernatant: Transfer to a glass vial (plastic can adsorb catecholamines).

LC-MS/MS Parameters
Column: C18 Polar Embedded (e.g., Waters Atlantis T3 or Phenomenex Kinetex F5) to retain

polar catecholamines.

Mobile Phase A: Water + 0.1% Formic Acid + 1mM Ammonium Formate.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Ionization: ESI Positive Mode.

MRM Transitions:

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Note: The +6 Da shift is maintained in the fragment ion (152 -> 158), confirming the label is

retained on the core structure during fragmentation.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 2: Step-by-step bioanalytical workflow ensuring catechol stability and accurate

quantification.

Part 4: The Kinetic Isotope Effect (KIE) Context
While primarily used as an internal standard, L-DOPA-d6 is also a tool for mechanistic

enzymology.

Deuterium Switch Hypothesis
Replacing hydrogen with deuterium strengthens the chemical bond (C-D is stronger than C-H),

potentially slowing down the rate of bond cleavage during metabolism.

AADC Pathway: The

-carbon position in L-DOPA-d6 is deuterated. AADC (Aromatic L-amino acid decarboxylase)
cleaves this C-C bond to form dopamine.

Observation: The use of d6 (specifically the
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-deuterium) results in a Primary KIE, significantly reducing the rate of conversion to
dopamine.

Implication: For researchers studying extended release or half-life extension of L-DOPA

therapies, d6 analogs serve as model compounds to test if deuteration can improve

pharmacokinetic (PK) profiles by delaying metabolism [1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b12310715?utm_src=pdf-bulk
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12310715?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

